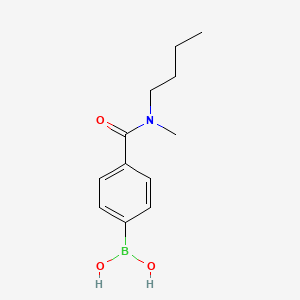
4-(Butyl(Methyl)carbamoyl)phenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Butyl(Methyl)carbamoyl)phenylboronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a butyl(methyl)carbamoyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Butyl(Methyl)carbamoyl)phenylboronic acid typically involves the reaction of 4-bromoaniline with butyl isocyanate to form the corresponding urea derivative. This intermediate is then subjected to a palladium-catalyzed borylation reaction using bis(pinacolato)diboron to yield the desired boronic acid compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Butyl(Methyl)carbamoyl)phenylboronic acid can undergo various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Substitution: Substituted carbamoyl derivatives.
Applications De Recherche Scientifique
4-(Butyl(Methyl)carbamoyl)phenylboronic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-(Butyl(Methyl)carbamoyl)phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the design of sensors and drug delivery systems. The boronic acid group can interact with biological molecules, potentially inhibiting enzymes or modulating biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic acid: Lacks the carbamoyl group, making it less versatile in certain applications.
4-(Trifluoromethyl)phenylboronic acid: Contains a trifluoromethyl group instead of the butyl(methyl)carbamoyl group, which can affect its reactivity and applications.
4-Methoxyphenylboronic acid: Contains a methoxy group, which can influence its chemical properties and uses.
Uniqueness
4-(Butyl(Methyl)carbamoyl)phenylboronic acid is unique due to the presence of the butyl(methyl)carbamoyl group, which enhances its reactivity and allows for a broader range of applications in organic synthesis, medicinal chemistry, and material science .
Propriétés
Numéro CAS |
874288-07-0 |
|---|---|
Formule moléculaire |
C12H18BNO3 |
Poids moléculaire |
235.09 g/mol |
Nom IUPAC |
[4-[butyl(methyl)carbamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C12H18BNO3/c1-3-4-9-14(2)12(15)10-5-7-11(8-6-10)13(16)17/h5-8,16-17H,3-4,9H2,1-2H3 |
Clé InChI |
GAJUJYCLXBITKT-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=C(C=C1)C(=O)N(C)CCCC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


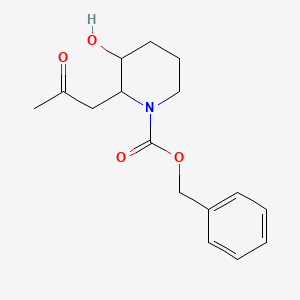
![1-(2-Biphenyl-4-yl-6-bromoimidazo[1,2-a]pyridin-3-ylmethyl)piperidine-4-carboxylic acid](/img/structure/B15287296.png)
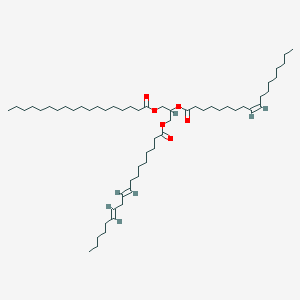
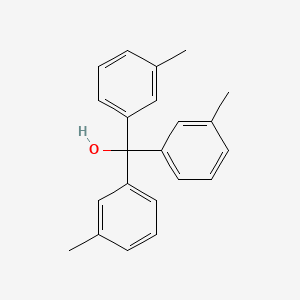

![(6R,13S,17R)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,6,17-triol](/img/structure/B15287316.png)

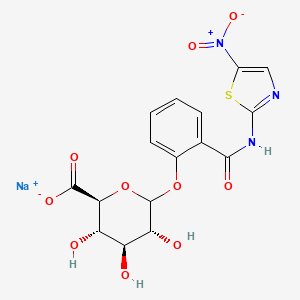
![16-Azaoctacyclo[18.10.2.02,15.05,14.07,12.017,31.021,26.028,32]dotriaconta-1,4,6,8,11,13,15,17,20,22,24,26,28,31-tetradecaene-3,10,19-trione](/img/structure/B15287338.png)
![[(1R,2S)-3-hydroxy-1-[2-(1,1,2,2,2-pentadeuterioethoxy)phenoxy]-1-phenylpropan-2-yl] methanesulfonate](/img/structure/B15287353.png)
![N-(2-Aminoethyl)-2-[4-(1,1-dimethylethyl)-2,6-dimethylphenyl]acetamide Hydrochloride](/img/structure/B15287355.png)
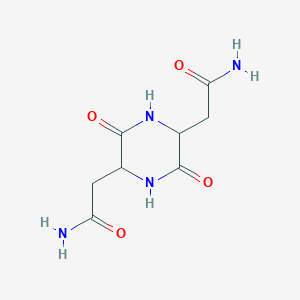
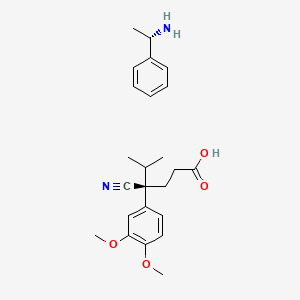
![3-[2-(4-Chloro-benzyl)-benzoimidazol-1-yl]-2-methyl-propionic acid](/img/structure/B15287375.png)
